Ergosta-5,7,22-trien-3-one
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Overview
Description
Ergosta-5,7,22-trien-3-one is a sterol derivative commonly found in fungi and some plants It is structurally related to ergosterol, a key component of fungal cell membranes
Preparation Methods
Synthetic Routes and Reaction Conditions: Ergosta-5,7,22-trien-3-one can be synthesized from 5α-ergost-7-en-3-one through a series of chemical reactions. One common method involves methylation of ergosta-1,4,7-trien-3-one, followed by epoxidation and subsequent reduction to yield the desired compound .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as fungi. High-speed counter-current chromatography (HSCCC) is a technique used to separate and purify this compound from crude extracts .
Chemical Reactions Analysis
Types of Reactions: Ergosta-5,7,22-trien-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into other oxidized derivatives.
Reduction: Hydrogenation under alkaline conditions can yield 5β-ergosta-7,22-dien-3-one.
Substitution: The compound can undergo substitution reactions, such as forming dibromo derivatives when reacted with bromine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Bromine in an organic solvent like chloroform.
Major Products:
Oxidation: Various oxidized sterols.
Reduction: 5β-ergosta-7,22-dien-3-one.
Substitution: Dibromo derivatives.
Scientific Research Applications
Ergosta-5,7,22-trien-3-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other sterol derivatives.
Biology: Studied for its role in fungal cell membrane integrity and function.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of vitamin D2 through UV irradiation.
Mechanism of Action
The mechanism of action of ergosta-5,7,22-trien-3-one involves its interaction with cell membranes. In fungi, it integrates into the cell membrane, affecting its fluidity and permeability. This compound also serves as a precursor for ergocalciferol (vitamin D2) when exposed to UV light . The molecular targets include enzymes involved in sterol biosynthesis, making it a potential target for antifungal drugs .
Comparison with Similar Compounds
Ergosterol (Ergosta-5,7,22-trien-3β-ol): A key component of fungal cell membranes with similar structural features.
Ergosta-4,6,8,22-tetraen-3-one: Another sterol derivative with distinct double bond positions.
Ergosta-7,9(11),22-trien-3β-ol: Known for its anti-inflammatory properties.
Uniqueness: Ergosta-5,7,22-trien-3-one is unique due to its specific double bond configuration and its role as a precursor for vitamin D2 synthesis. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,24-26H,11-17H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOYORLWXHMOKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(=O)C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10287128 |
Source
|
Record name | Ergosta-5,7,22-trien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10287128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23454-50-4 |
Source
|
Record name | Ergosta-5,7,22-trien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10287128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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